molecular formula C15H22O9 B016983 Koaburside CAS No. 41514-64-1

Koaburside

Cat. No. B016983
CAS RN: 41514-64-1
M. Wt: 346.33 g/mol
InChI Key: NBLLRWANAFOKON-ZHZXCYKASA-N
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Description

Synthesis Analysis

In scientific research, synthesis refers to the methods used to create compounds or materials. For example, the synthesis of phenols from aryl/heteroaryl halides and KOH has been achieved through the use of highly active monophosphine-based catalysts, demonstrating the importance of catalysis in modern chemical synthesis (Anderson et al., 2006).

Molecular Structure Analysis

Molecular structure analysis involves techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy to determine the arrangement of atoms within a molecule. The structure of ladder-type fused azaborines, for example, was elucidated through X-ray crystallography, showcasing the planarity of these fused molecules and their extended pi-conjugated systems (Agou et al., 2006).

Chemical Reactions and Properties

This area of research investigates how compounds interact with one another and transform. For instance, the KOtBu-mediated three-component coupling reaction of indoles, [60]fullerene, and haloalkane has been developed as a practical and efficient protocol for the synthesis of various 1,4-(3-indole)(organo)[60]fullerenes (Li et al., 2017).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and for various applications. The study on KOH and NaOH activation mechanisms of multiwalled carbon nanotubes provides insights into how chemical activation affects the physical properties of these nanomaterials (Raymundo-Piñero et al., 2005).

Chemical Properties Analysis

Chemical properties, including reactivity with other chemicals, stability, and degradation pathways, are studied to understand how a compound behaves under various chemical conditions. For example, the research on the effect of KOH activation on the formation of oxygen structure in activated carbons synthesized from polymeric precursors shows how activation conditions influence the chemical properties of activated carbons (Park & Jung, 2002).

Scientific Research Applications

  • "Observations Utilizing Korea Ocean Research Stations and their Applications for Process Studies" by Ha et al. (2019) outlines the use of Korea Ocean Research Stations (KORS) in studying global environmental change, typhoon dynamics, biogeochemical cycles, marine ecosystems, fisheries, and atmospheric chemistry (Ha et al., 2019).

  • "KORA-gen--resource for population genetics, controls and a broad spectrum of disease phenotypes" by Wichmann, Gieger, and Illig (2005) discusses KORA-gen as a resource for genetic epidemiological research, offering biosamples, phenotypic characteristics, and environmental parameters from a large population (Wichmann, Gieger, & Illig, 2005).

  • "Komadu: A Capture and Visualization System for Scientific Data Provenance" by Suriarachchi, Zhou, and Plale (2015) introduces Komadu, a system designed for capturing and visualizing scientific data provenance, which aids in data sharing and reuse (Suriarachchi, Zhou, & Plale, 2015).

  • "Balancing the pros and cons of GMOs: socio-scientific argumentation in pre-service teacher education" by Çinici (2016) examines the role of scientific enterprise in shaping perceptions of GMOs (Çinici, 2016).

  • "Revolutionizing male fertility factor research in mice by using the genome editing tool CRISPR/Cas9" by Abbasi, Miyata, and Ikawa (2017) highlights how CRISPR/Cas9 is transforming research in male fertility (Abbasi, Miyata, & Ikawa, 2017).

  • "Reasoning as a scientist: ways of helping children to use language to learn science" by Mercer, Dawes, Wegerif, and Sams (2004) focuses on using talk as a tool for reasoning and learning in science education (Mercer, Dawes, Wegerif, & Sams, 2004).

  • "An introduction to recursive partitioning: rationale, application, and characteristics of classification and regression trees, bagging, and random forests" by Strobl, Malley, and Tutz (2009) explains the application of recursive partitioning methods like random forests in genetics, clinical medicine, and bioinformatics (Strobl, Malley, & Tutz, 2009).

  • "The Influence of Serum Sample Storage Conditions on Selected Laboratory Parameters Related to Oxidative Stress: A Preliminary Study" by Pawlik-Sobecka et al. (2020) investigates how storage conditions affect serum sample stability for oxidative stress examination (Pawlik-Sobecka et al., 2020).

Safety And Hazards

Specific safety and hazard information for Koaburside is not available in the resources. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future directions for research on Koaburside could include further investigation into its biological activity and potential therapeutic uses. This could involve in vitro and in vivo studies to determine its effects on cells and organisms. Additionally, research could be conducted to optimize its synthesis and to explore its potential use in various applications .

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O9/c1-20-8-4-7(5-9(21-2)14(8)22-3)23-15-13(19)12(18)11(17)10(6-16)24-15/h4-5,10-13,15-19H,6H2,1-3H3/t10-,11-,12+,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLLRWANAFOKON-ZHZXCYKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801265948
Record name 3,4,5-Trimethoxyphenyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Koaburaside monomethyl ether

CAS RN

41514-64-1
Record name 3,4,5-Trimethoxyphenyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41514-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethoxyphenyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
SJ In, KH Seo, NY Song, MC Song… - Journal of Applied …, 2014 - koreascience.kr
… Based on NMR, MS, and IR spectroscopic data, the chemical structures were determined as betulinic aldehyde (1), koaburside (2), (6R,7E,9R)-9-hydroxymegastigma-4,7-dien-3-one-9-…
Number of citations: 3 koreascience.kr
K Yoshikawa, Y Kawahara, S Arihara… - Journal of natural …, 2011 - Springer
… to silica gel column chromatography with isopropyl ether–MeOH–AcOEt–H 2 O (6:2:4:1) and purified by HPLC (ODS, 30–60% MeOH) to afford compound 1 (22 mg), koaburside (3, 38.7 …
Number of citations: 30 link.springer.com
NTT Ha, NT Tra, BH Ninh, NK Tiep - Vietnam Journal of Science and …, 2022 - vjs.ac.vn
… A thorough analysis of the 1D-NMR data (1H and 13C), the 2D-NMR data (HSQC and HMBC) and the ESI-MS data revealed that 5 was a phenolic glycoside, namely koaburside [14]. In …
Number of citations: 2 vjs.ac.vn
SY Kim, NY Song, JG Cho, JH Kwon, MC Song… - Chemistry of Natural …, 2015 - Springer
… ones, isosalicin (2), vanilloloside (3), (4-hydroxy-3,5-dimethoxyphenyl)methyl-β-D-glucopyranoside (4), crenatin (5), hydrageifolin I (6), tachioside (7), isotachioside (8), and koaburside (…
Number of citations: 4 link.springer.com
JS Kaunda, J Liu, Y Xu, Y Chen, C Yue, X Zhang… - Chinese Herbal …, 2023 - Elsevier
Objective To study constituents of the leaves of Macaranga hemsleyana, and evaluate their inhibitory effects against NOD-like receptor thermal protein domain associated protein 3 (…
Number of citations: 0 www.sciencedirect.com
Y Tao, H Cai, W Li, B Cai - Analytical and bioanalytical chemistry, 2015 - Springer
Pancreatic lipase plays essential roles in the digestion, transport, and processing of dietary lipids in humans. Inhibition of pancreatic lipase leading to the decrease of lipid absorption …
Number of citations: 73 link.springer.com
DA Selim, E Shawky, DA Ghareeb, SA Abdulmalek… - Food Bioscience, 2023 - Elsevier
Many of the plants of genus Salsola are edible halophytes which are known for their use in treatment of inflammation as well as their nutritional content. This study aims at …
Number of citations: 2 www.sciencedirect.com
Z Su, W Yuan, P Wang, S Li - Pharmaceutical Crops, 2013 - benthamopen.com
Taxodium Rich. is a genus of the family Cupressaceae. The trees are especially prized for their rot and termite resistant wood. Taxodium leaves and cones, which are particularly rich in …
Number of citations: 16 benthamopen.com
W He, J Qiu - 2022 - cancercellresearch.org
Objective: To observe the effect of Dendrobium officinale combined with Liuwei Dihuang decoction in the treatment of Non-gonococcal urethritis (NGU), and to predict the main …
Number of citations: 0 www.cancercellresearch.org
D Wang, L Zhou, H Zhou, H Hu… - Journal of the Science of …, 2021 - Wiley Online Library
BACKGROUND Dietary intervention is an important approach to improve intestinal function of weaned piglets. Phytogenic and herbal products have received increasing attention as in‐…
Number of citations: 13 onlinelibrary.wiley.com

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